molecular formula C6H4N2OSe B14367529 5-Hydroxybenzo-2,1,3-selenadiazole CAS No. 91144-67-1

5-Hydroxybenzo-2,1,3-selenadiazole

Cat. No.: B14367529
CAS No.: 91144-67-1
M. Wt: 199.08 g/mol
InChI Key: XEXJSRZOAXMRBY-UHFFFAOYSA-N
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Description

2,1,3-Benzoselenadiazol-5-ol is an organoselenium compound with the molecular formula C6H4N2OSe. It is a derivative of benzoselenadiazole, characterized by the presence of a hydroxyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,1,3-Benzoselenadiazol-5-ol typically involves the cyclization of ortho-substituted anilines with selenium dioxide. One common method includes the reaction of 2-nitroaniline with selenium dioxide in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate selenadiazole, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of 2,1,3-Benzoselenadiazol-5-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Specific details on industrial methods are less commonly documented in public literature.

Chemical Reactions Analysis

Types of Reactions

2,1,3-Benzoselenadiazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield benzoselenadiazole-5-one, while reduction of a nitro precursor can produce 2,1,3-benzoselenadiazol-5-amine .

Mechanism of Action

The mechanism of action of 2,1,3-Benzoselenadiazol-5-ol involves its interaction with various molecular targets. In medicinal applications, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,1,3-Benzoselenadiazol-5-ol is unique due to the presence of selenium, which imparts distinct electronic properties compared to its sulfur and oxygen analogs. This makes it particularly valuable in applications requiring strong electron-withdrawing groups, such as in organic electronics and certain medicinal chemistry applications .

Properties

CAS No.

91144-67-1

Molecular Formula

C6H4N2OSe

Molecular Weight

199.08 g/mol

IUPAC Name

2,1,3-benzoselenadiazol-5-ol

InChI

InChI=1S/C6H4N2OSe/c9-4-1-2-5-6(3-4)8-10-7-5/h1-3,9H

InChI Key

XEXJSRZOAXMRBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=N[Se]N=C2C=C1O

Origin of Product

United States

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